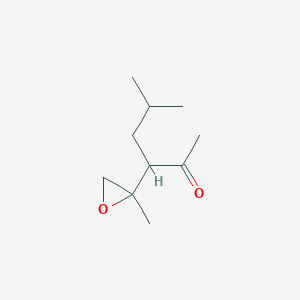phosphanium chloride CAS No. 65787-87-3](/img/structure/B14461970.png)
[(Hexyloxy)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexyloxy)methylphosphanium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a crystalline powder that is white to almost white in color. This compound is known for its role as a phase transfer catalyst and its application in various organic synthesis reactions, particularly the Wittig reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexyloxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the following steps:
Reactants: Triphenylphosphine and hexyl chloromethyl ether.
Solvent: Anhydrous acetone.
Conditions: The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at 37°C for 3 hours, followed by a gradual increase in temperature to 47°C over 1 hour. The reaction is then continued at this temperature for an additional 3 hours.
Industrial Production Methods
Industrial production of (Hexyloxy)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically packaged in various quantities ranging from small laboratory-scale amounts to bulk industrial quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(Hexyloxy)methylphosphanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Strong Bases: Reagents such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphonium salt, generating the reactive ylide intermediate.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products
Applications De Recherche Scientifique
(Hexyloxy)methylphosphanium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: It is used in the synthesis of antiviral and antitumor agents, such as cephalotaxine and taxol derivatives.
Material Science: It serves as a phase transfer catalyst in the preparation of advanced materials and liquid crystals.
Mécanisme D'action
The mechanism of action of (Hexyloxy)methylphosphanium chloride primarily involves its role as a phase transfer catalyst and its ability to form ylides. In the Wittig reaction, the compound reacts with strong bases to form a ylide, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the intermediate ylide species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxymethyl)triphenylphosphonium chloride
- (Butoxymethyl)triphenylphosphonium chloride
Uniqueness
(Hexyloxy)methylphosphanium chloride is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
65787-87-3 |
|---|---|
Formule moléculaire |
C25H30ClOP |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
hexoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C25H30OP.ClH/c1-2-3-4-14-21-26-22-27(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,2-4,14,21-22H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FORUJTUQQFTYMS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



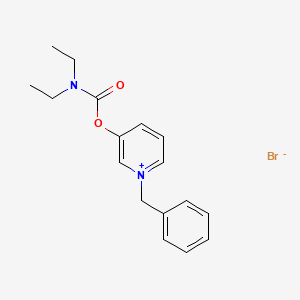
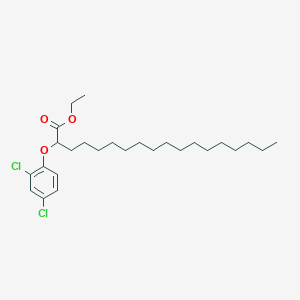
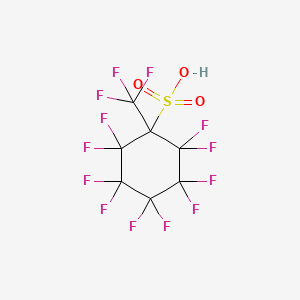
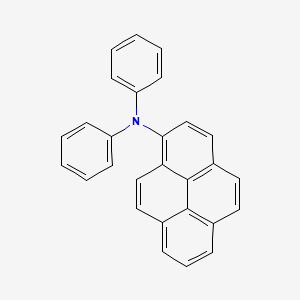

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)

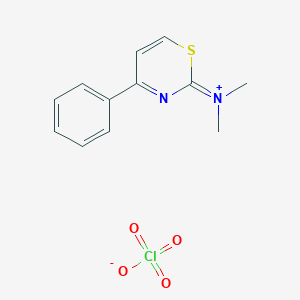
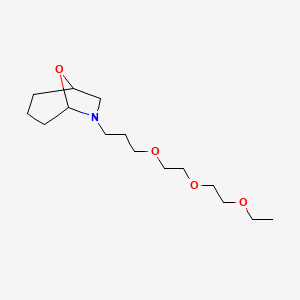
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
